Cas no 788081-99-2 (Methyl 2-(bromomethyl)-5-methoxybenzoate)

Methyl 2-(bromomethyl)-5-methoxybenzoate structure
788081-99-2 structure
Product Name:Methyl 2-(bromomethyl)-5-methoxybenzoate
N.o CAS:788081-99-2
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD11505947
CID:533846
PubChem ID:53407594
Update Time:2024-10-27

Methyl 2-(bromomethyl)-5-methoxybenzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(bromomethyl)-5-methoxybenzoate
    • 2-Bromomethyl-5-methoxybenzoic acid methyl ester
    • 2-Bromomethyl-5-methoxy-benzoic acid methyl ester
    • Benzoic acid, 2-(bromomethyl)-5-methoxy-, methyl ester
    • LogP
    • Methyl-2-(brommethyl)-5-methoxybenzoat
    • AK100623
    • GQGYGEVWBRHRTD-UHFFFAOYSA-N
    • 2336AC
    • Methyl 2-bromomethyl-5-methoxybenzoate
    • AB64108
    • AX8241558
    • ST24025185
    • 2-(Bromomethyl)-
    • AKOS016001760
    • 788081-99-2
    • MFCD11505947
    • FT-0762059
    • SCHEMBL149036
    • Methyl2-(bromomethyl)-5-methoxybenzoate
    • A864958
    • CS-W008825
    • DS-3572
    • DTXSID60695951
    • CL9655
    • DB-075522
    • methyl 2-(bromomethyl)-5-methoxy-benzoate
    • MDL: MFCD11505947
    • Inchi: 1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3
    • Chave InChI: GQGYGEVWBRHRTD-UHFFFAOYSA-N
    • SMILES: O=C(C1C(CBr)=CC=C(OC)C=1)OC

Propriedades Computadas

  • Massa Exacta: 257.989
  • Massa monoisotópica: 257.989
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 196
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 35.5
  • XLogP3: 2.3

Propriedades Experimentais

  • Densidade: 1.432
  • Ponto de ebulição: 342.5°C at 760 mmHg
  • Ponto de Flash: 160.9°C
  • Índice de Refracção: 1.547

Methyl 2-(bromomethyl)-5-methoxybenzoate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M841969-100mg
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2 98%
100mg
844.20 2021-05-17
Fluorochem
221046-25g
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2 95%
25g
£518.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36210-100mg
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2
100mg
¥306.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36210-1g
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2
1g
¥366.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M36210-250mg
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2
250mg
¥146.0 2021-09-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0086-1g
2-Bromomethyl-5-methoxy-benzoic acid methyl ester
788081-99-2 96%
1g
424.02CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0086-5g
2-Bromomethyl-5-methoxy-benzoic acid methyl ester
788081-99-2 96%
5g
1272.06CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0086-500mg
2-Bromomethyl-5-methoxy-benzoic acid methyl ester
788081-99-2 96%
500mg
381.62CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TH022-5g
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2 98%
5g
8092CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TH022-250mg
Methyl 2-(bromomethyl)-5-methoxybenzoate
788081-99-2 98%
250mg
1494CNY 2021-05-08

Methyl 2-(bromomethyl)-5-methoxybenzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide
Referência
Novel TNF-α converting enzyme (TACE) inhibitors as potential treatment for inflammatory diseases
Girijavallabhan, Vinay M.; Chen, Lei; Dai, Chaoyang; Feltz, Robert J.; Firmansjah, Luke; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7283-7287

Método de produção 2

Condições de reacção
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Benzene ;  reflux
Referência
Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter
Shen, Zhongqi; Siva Ramamoorthy, P.; Hatzenbuhler, Nicole T.; Evrard, Deborah A.; Childers, Wayne; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 222-227

Método de produção 3

Condições de reacção
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  4 h, 80 °C
Referência
Biaryl substituted hydantoin compounds as TACE inhibitors
Yu, Wensheng; Tong, Ling; Kim, Seong Heon; Wong, Michael K. C.; Chen, Lei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5286-5289

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Methanol ;  8 h, reflux
1.2 Reagents: Water
1.3 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  8 h, reflux
Referência
Bronsted Acid Catalyzed Dearomatization by Intramolecular Hydroalkoxylation/Claisen Rearrangement: Diastereo- and Enantioselective Synthesis of Spirolactams
Chen, Peng-Fei; Zhou, Bo; Wu, Peng; Wang, Binju; Ye, Long-Wu, Angewandte Chemie, 2021, 60(52), 27164-27170

Método de produção 5

Condições de reacção
1.1 Reagents: Thionyl chloride
1.2 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide
Referência
Copper-promoted direct amidation of isoindolinone scaffolds by sodium persulfate
Lai, Huifang; Xu, Jiexin; Lin, Jin; Zha, Daijun, Organic & Biomolecular Chemistry, 2021, 19(35), 7621-7626

Método de produção 6

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chlorobenzene ;  1 h, 70 °C
Referência
Development of Novel Inhibitors for Histone Methyltransferase SET7/9 based on Cyproheptadine
Hirano, Tomoya ; Fujiwara, Takashi; Niwa, Hideaki ; Hirano, Michitake; Ohira, Kasumi; et al, ChemMedChem, 2018, 13(15), 1530-1540

Método de produção 7

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  21 h, reflux
Referência
Assessment of the regioselectivity in the condensation reaction of unsymmetrical o-phthaldialdehydes with alanine
D'Hollander, Agathe C. A.; Westwood, Nicholas J., Tetrahedron, 2018, 74(2), 224-239

Método de produção 8

Condições de reacção
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  72 °C; 3 h, reflux
Referência
Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood
Baur, Benjamin; Storch, Kirsten; Martz, Kathrin E.; Goettert, Marcia I.; Richters, Andre; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8561-8578

Methyl 2-(bromomethyl)-5-methoxybenzoate Raw materials

Methyl 2-(bromomethyl)-5-methoxybenzoate Preparation Products

Methyl 2-(bromomethyl)-5-methoxybenzoate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:788081-99-2)Methyl 2-(bromomethyl)-5-methoxybenzoate
Número da Ordem:A864958
Estado das existências:in Stock
Quantidade:5g/10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:49
Preço ($):259.0/436.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:788081-99-2)Methyl 2-(bromomethyl)-5-methoxybenzoate
A864958
Pureza:99%/99%
Quantidade:5g/10g
Preço ($):259.0/436.0
E- mail